molecular formula C14H22ClNO B3834953 N-(1-adamantyl)-4-chlorobutanamide

N-(1-adamantyl)-4-chlorobutanamide

Cat. No.: B3834953
M. Wt: 255.78 g/mol
InChI Key: KRXYNTHNYXFZLE-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-chlorobutanamide is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in pharmaceuticals, materials science, and organic chemistry. The incorporation of adamantane into various compounds often enhances their lipophilicity and stability, making them valuable in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-chlorobutanamide typically involves the reaction of 1-adamantylamine with 4-chlorobutanoyl chloride. This reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of adamantane as a starting material, which can be functionalized through various chemical reactions. For example, adamantane can be brominated to form 1-bromoadamantane, which can then undergo further reactions to introduce different functional groups. The production methods are optimized for high yield and purity, often involving multiple steps and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-chlorobutanamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butanamide chain can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups attached to the adamantane core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of N-substituted adamantyl derivatives, while oxidation and reduction can modify the functional groups attached to the adamantane core.

Scientific Research Applications

N-(1-adamantyl)-4-chlorobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and lipophilicity make it useful in the study of membrane interactions and protein-ligand binding.

    Medicine: Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties. This compound may be explored for similar therapeutic applications.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to the unique properties of the adamantane core.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-chlorobutanamide involves its interaction with specific molecular targets, which can vary depending on the application. In medicinal chemistry, adamantane derivatives often interact with proteins or enzymes, altering their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and anti-Parkinsonian drug that also features an adamantane core.

    Rimantadine: Similar to amantadine, used for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

N-(1-adamantyl)-4-chlorobutanamide is unique due to the specific functional groups attached to the adamantane core, which can impart different chemical and biological properties compared to other adamantane derivatives

Properties

IUPAC Name

N-(1-adamantyl)-4-chlorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c15-3-1-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXYNTHNYXFZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.